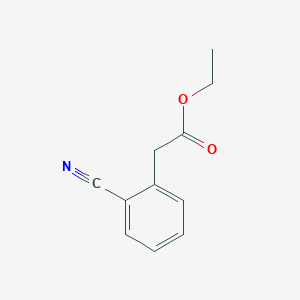

Ethyl 2-(2-cyanophenyl)acetate

Beschreibung

Contextualization within Modern Organic Chemistry

Ethyl 2-(2-cyanophenyl)acetate is a notable compound within the vast landscape of modern organic chemistry. Its structure, which incorporates a phenyl ring substituted with both a cyano and an ethyl acetate (B1210297) group, makes it a molecule of interest. The interplay of these functional groups governs its reactivity and utility. The cyano group, being electron-withdrawing, influences the aromatic system's properties, while the ester and the adjacent methylene (B1212753) group offer sites for a variety of chemical transformations. This positions the compound as a versatile building block in the synthesis of more complex molecules. cymitquimica.com

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of this compound lies in its role as a synthetic intermediate. lookchem.com Organic chemists utilize such "building blocks" as foundational pieces to construct intricate molecular architectures. cymitquimica.com The reactivity of the methylene group adjacent to the ester and the cyano-substituted phenyl ring allows for a range of chemical reactions. This versatility makes it an invaluable component in the development of new organic molecules with diverse potential applications. lookchem.com

Overview of Key Research Areas in Cyanophenylacetate Chemistry

Research involving cyanophenylacetate derivatives is multifaceted. A significant area of focus is their application in the synthesis of heterocyclic compounds. The strategic placement of the cyano and acetate groups allows for cyclization reactions to form various ring systems, which are prevalent in many biologically active molecules. Furthermore, the chemistry of cyanophenylacetates is explored for the development of novel materials and as precursors in the synthesis of pharmaceuticals and agrochemicals. lookchem.comsmolecule.comsmolecule.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZPMJQZYHFPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474782 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67237-76-7 | |

| Record name | ethyl 2-(2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 2 Cyanophenyl Acetate

Established Synthetic Routes for Arylacetates and Cyanoacetate (B8463686) Derivatives

The synthesis of Ethyl 2-(2-cyanophenyl)acetate and its structural relatives often relies on foundational reactions in organic chemistry. These established methods provide reliable, albeit sometimes limited, pathways to the target structures.

Conventional Esterification Approaches for Carboxylic Acid Precursors

The most direct and conventional method for synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 2-(2-cyanophenyl)acetic acid. This transformation is typically achieved through Fischer-Speier esterification, a classic acid-catalyzed reaction. In this process, the carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heated to drive the equilibrium towards the ester product.

While widely used, the efficiency of Fischer esterification can be hampered by the reversible nature of the reaction. To overcome this, variations of the procedure may involve the removal of water as it is formed. Other established methods for converting carboxylic acids to esters include reaction with acyl chlorides or the use of coupling reagents that activate the carboxylic acid. acs.org For instance, the use of pentahalophenyl esters of cyanoacetic acid derivatives has been explored for acylation reactions. google.com

Nucleophilic Substitution Reactions in Precursor Synthesis

Nucleophilic substitution reactions are pivotal in constructing the precursors required for this compound. A key strategy involves the introduction of the cyano group onto the aromatic ring. This can be accomplished via a Rosenmund–von Braun reaction or a related nucleophilic aromatic substitution (SNAr) process.

In one patented process for a structurally similar compound, a bromo-substituted precursor, 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, undergoes cyanation. google.com The reaction is carried out using cuprous cyanide (CuCN) in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (130-140°C). google.com This method effectively replaces the bromine atom with a cyano group, a common strategy for synthesizing aryl nitriles. google.com

Another relevant methodology is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. cardiff.ac.uk This reaction allows for the introduction of a carbanion to an electron-deficient aromatic ring, such as a nitroarene. While not a direct synthesis of the target molecule, the principles are applicable for forming the C-C bond between the ring and the acetate (B1210297) moiety on a suitably activated precursor. cardiff.ac.uk

Carbon-Carbon Bond Formation Strategies in Phenylacetate (B1230308) Synthesis

The formation of the carbon-carbon bond between the phenyl ring and the acetate group is a critical step in the synthesis of phenylacetate derivatives. Various strategies have been developed to achieve this transformation.

One biomimetic approach involves the direct carbon-carbon bond formation through soft enolization. duke.eduacs.org Research has demonstrated an asymmetric Mannich reaction of phenylacetate thioesters with sulfonylimines using organocatalysts. duke.eduacs.org This method relies on the cooperative action of a hydrogen-bonding moiety and an amine base within a single catalyst to facilitate deprotonation and subsequent C-C bond formation. duke.eduacs.org While this specific example focuses on thioesters, the underlying principle of activating monocarboxylic acid derivatives for C-C bond formation is broadly applicable. duke.eduacs.org

Decarboxylative cross-coupling reactions also present a powerful strategy. ualberta.ca These methods utilize carboxylic acids as building blocks, which can be coupled with other fragments through the extrusion of carbon dioxide, often mediated by a metal catalyst. ualberta.ca This approach offers a complementary route to traditional methods that use preformed organometallic reagents. ualberta.ca

Advanced Synthetic Approaches to this compound and Analogues

Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for preparing cyanophenylacetate structures. These approaches often employ catalytic systems to improve yield, selectivity, and reaction conditions.

Catalytic Synthesis Protocols for Enhanced Selectivity and Yield

Modern catalytic methods offer significant advantages over conventional approaches. For the esterification step, advanced coupling reagents have been developed that operate under mild conditions and minimize side reactions like racemization. One such example is the use of (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent. acs.org This reagent, in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), efficiently facilitates the esterification of carboxylic acids. acs.org The reaction proceeds through the formation of a mixed-anhydride intermediate, followed by nucleophilic attack by the alcohol. acs.org

Below is a table summarizing the optimization of a related amidation reaction using the TCBOXY reagent, which highlights the effectiveness of catalytic DMAP in a suitable solvent.

| Entry | DMAP (equiv) | Solvent | Yield (%) |

| 1 | 0 | DCM | No Reaction |

| 2 | 0.1 | DCM | 72 |

| 3 | 0.3 | DCM | 95 |

| 4 | 0.5 | DCM | 95 |

| 5 | 1.0 | DCM | 95 |

| 6 | 0.3 | Toluene | 80 |

| 7 | 0.3 | CH₃CN | 92 |

| 8 | 0.3 | EtOAc | 90 |

| 9 | 0.3 | CHCl₃ | 90 |

| 10 | 0.3 | DMF | 91 |

| Data derived from a representative amidation reaction to demonstrate catalyst and solvent effects. acs.org |

Transition Metal-Free Methodologies in Cyanophenylacetate Synthesis

Concerns over the cost and toxicity of transition metals have spurred the development of metal-free synthetic routes. A notable example is the synthesis of 2,2,6,6-tetramethylpiperidin-1-yl-2-(2-cyanophenyl)-acetate through a transition-metal-free radical cleavage reaction. sioc-journal.cn This innovative method starts from α-bromoindanone, which reacts with sodium azide (B81097) and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO). sioc-journal.cn The reaction proceeds under mild conditions and involves the cleavage of a C-C bond in the bromoindanone precursor to generate the desired cyanophenylacetate structure. sioc-journal.cn This approach expands the toolkit for synthesizing cyanophenylacetate derivatives without relying on traditional metal catalysts. sioc-journal.cn

Green Chemistry Principles and Sustainable Synthetic Pathways

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound and its derivatives, these principles manifest in several key areas: the use of safer catalysts and solvents, and the development of energy-efficient reaction protocols.

A significant stride in sustainable chemistry is the move away from heavy metal catalysts. Research has demonstrated the synthesis of cyanophenylacetate derivatives, such as 2,2,6,6-tetramethylpiperidin-1-yl-2-(2-cyanophenyl)acetate, through a transition-metal-free radical cleavage reaction. sioc-journal.cn This approach not only avoids potentially toxic and expensive metal catalysts but also proceeds under mild conditions, further enhancing its green credentials. sioc-journal.cn

Catalyst choice is pivotal in green synthesis. The use of heterogeneous, reusable catalysts is a core tenet. For instance, in Knoevenagel condensation reactions—a common method for C-C bond formation involving precursors like ethyl cyanoacetate—a ZIF-9/GO composite has been employed as a highly effective and reusable heterogeneous catalyst. rsc.org This system functions well under greener conditions, such as using ethanol as a solvent, and demonstrates high applicability across various substrates. rsc.org

Solvent selection and reaction conditions are also critical. Many modern synthetic protocols are designed to be solvent-free or use environmentally benign solvents like water and ethanol. rsc.orgacs.org For example, the Biginelli reaction, a multicomponent synthesis to produce tetrahydropyrimidines, has been successfully carried out using ethyl cyanoacetate under solvent-free conditions at room temperature, which provides significant economic and environmental benefits. acs.org Furthermore, the application of electricity, often derived from renewable sources, represents a sustainable technology for chemical activation. chemrxiv.org An electrochemical approach for the C-H bond cyanation of imine derivatives has been developed, using acetonitrile (B52724) as the cyanation reagent under catalyst-free conditions, showcasing a green and non-toxic synthetic route. chemrxiv.org

One-Pot and Multicomponent Reactions in Heterocycle Construction

One-pot and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. This approach reduces solvent usage, purification steps, and chemical waste, aligning with the principles of green chemistry. nih.gov this compound and its parent structure, ethyl cyanoacetate, are valuable building blocks in MCRs for the construction of complex heterocyclic scaffolds. nih.govresearchgate.net

These reactions dramatically shorten synthetic sequences and allow for the rapid generation of molecular diversity and complexity. nih.gov A variety of heterocyclic systems can be accessed through these efficient methods.

Key Research Findings in Multicomponent Reactions:

Piperidines: An efficient one-pot, multi-component synthesis of highly functionalized piperidines has been developed. This reaction involves aromatic aldehydes, amines, and acetoacetic esters, catalyzed by phenylboronic acid, to yield complex products like Methyl 4-(p-tolylamino)-2,6-bis(4-cyanophenyl)-1,2,5,6-tetrahydro-1-p-tolylpyridine-3-carboxylate. researchgate.net

Tetrahydropyrimidines (Biginelli Reaction): A one-pot, three-component Biginelli reaction protocol using aldehydes, ethyl cyanoacetate, and thiourea (B124793) has been established. acs.org This method, promoted by diisopropyl ethyl ammonium (B1175870) acetate (DIPEAc) at room temperature, produces pharmacologically relevant 1,2,3,4-tetrahydropyrimidines in high yields under solvent-free conditions. acs.org

Chromeno[2,3-c]isoquinolines: The related dinitrile, homophthalonitrile (α-(cyano)-o-tolunitrile), serves as a vinylogous malononitrile (B47326) in a pseudo-three-component reaction with o-hydroxybenzaldehydes. d-nb.info This organocatalytic reaction leads to the diastereoselective formation of complex polycyclic structures, demonstrating the utility of the o-cyanophenyl moiety in building intricate scaffolds. d-nb.info

Table 1: Examples of One-Pot and Multicomponent Reactions

Reactants Catalyst/Conditions Resulting Heterocycle Reference Aromatic Aldehydes, Amines, Acetoacetic Esters Phenylboronic acid, Acetonitrile, Room Temperature Functionalized Piperidines researchgate.net Aldehydes, Ethyl Cyanoacetate, Thiourea Diisopropyl ethyl ammonium acetate (DIPEAc), Solvent-free, Room Temperature 1,2,3,4-Tetrahydropyrimidines beilstein-journals.org Homophthalonitrile, o-Hydroxybenzaldehyde L-proline, Ethanol, Reflux Chromeno[2,3-c]isoquinolines

Synthesis of Analogues and Derivatives of this compound

The modification of the core this compound structure allows for the fine-tuning of its chemical properties and the exploration of new functionalities. Synthetic strategies focus on altering the phenyl ring, the ester group, or the alpha-carbon to produce a wide array of analogues and derivatives.

Regioisomeric and Ring-Substituted Derivatives

Regioisomers and ring-substituted derivatives are synthesized to study structure-activity relationships and to serve as intermediates for more complex molecules. Regioisomers, such as Ethyl 2-(4-cyanophenyl)acetate, feature the cyano group at a different position on the phenyl ring, which can significantly alter the molecule's electronic properties and reactivity. lookchem.com

Ring-substituted derivatives involve the introduction of various functional groups onto the phenyl ring. These substitutions can influence the compound's physical properties and provide handles for further chemical transformations. For example, the reaction of substituted benzaldehydes with other reagents can lead to the formation of heterocyclic derivatives where the original phenylacetate structure is incorporated into a new ring system. One such transformation involves the cyclization of aldehyde derivatives to form 1,3,4-oxadiazoles. nih.gov

Table 2: Examples of Ring-Substituted Derivatives and their Heterocyclic Products

Substituent on Phenyl Ring Resulting Heterocyclic Derivative Yield Reference 2-Cyano Ethyl 5-(2-cyanophenyl)-1,3,4-oxadiazole-2-carboxylate 65% lookchem.com 2-Bromo Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 69% lookchem.com 2-Iodo Ethyl 5-(2-iodophenyl)-1,3,4-oxadiazole-2-carboxylate 50% lookchem.com 4-Chloro Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate 84% lookchem.com

Chain-Extended and Modified Ester Analogues

Modifying the acetate portion of the molecule provides another avenue for creating structural diversity. This can involve extending the carbon chain or altering the ester group itself.

Chain Extension: An example of chain extension is the synthesis of Ethyl 2-cyano-2-phenylbutanoate. In this analogue, the two-carbon acetate chain is extended to a four-carbon butanoate chain, which can improve properties such as lipid solubility.

Modified Esters: The ethyl ester group can be replaced with other functionalities. A notable example is the synthesis of 2,2,6,6-tetramethylpiperidin-1-yl-2-(2-cyanophenyl)acetate. sioc-journal.cn This compound is formed via a transition-metal-free radical cleavage of α-bromoindanone in the presence of 2,2,6,6-tetramethylpiperidine (B32323) nitrogen oxide (TEMPO), resulting in the bulky TEMPO group replacing the ethyl group of the ester. This modification introduces a stable radical moiety into the molecule. sioc-journal.cn

Table 3: Comparison of this compound and its Analogues

Compound Name Structural Modification Synthetic Highlight Reference This compound Parent Compound - Ethyl 2-cyano-2-phenylbutanoate Acetate chain extended to butanoate Synthesized via Knoevenagel condensation or cyanation nih.gov 2,2,6,6-Tetramethylpiperidin-1-yl-2-(2-cyanophenyl)acetate Ethyl ester replaced with TEMPO ester Synthesized via transition-metal-free radical cleavage chemrxiv.org

Synthesis of Functionalized Cyanophenylacetate Scaffolds

The this compound framework can be significantly altered to create highly functionalized scaffolds. These scaffolds act as platforms for building even more complex molecules, often with specific applications in materials science or medicinal chemistry. Arylacetonitrile derivatives are recognized as synthetically valuable compounds for such purposes. thieme-connect.com

One strategy involves extensive functionalization at the alpha-carbon (the carbon atom adjacent to the cyano and ester groups). For example, Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a derivative where the alpha-carbon is converted into an oxime ether. wiley.com This transformation turns the relatively simple starting material into a powerful organocatalytic reagent used to mediate reactions like the Beckmann rearrangement under mild, microwave-irradiated conditions. wiley.com

Chemical Reactivity and Transformation of Ethyl 2 2 Cyanophenyl Acetate

Reactivity of the Alpha-Methylene Group

The hydrogen atoms on the carbon situated between the phenyl ring and the ester's carbonyl group (the α-methylene group) exhibit significant acidity. This acidity is a result of the inductive electron-withdrawing effects of both the adjacent ester group and the cyano-substituted phenyl ring, which stabilize the resulting carbanion, or enolate. This property is the cornerstone of the methylene (B1212753) group's reactivity.

Enolate Formation and Condensation Reactions (e.g., Knoevenagel, Michael Addition)

The acidic nature of the α-hydrogens facilitates the formation of a nucleophilic enolate in the presence of a base. This enolate is a key intermediate in several carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a prominent reaction involving this enolate. It is a condensation reaction between a compound with an active methylene group and a carbonyl compound, such as an aldehyde or ketone. While specific studies on Ethyl 2-(2-cyanophenyl)acetate are not widely documented, the Knoevenagel condensation of the closely related ethyl cyanoacetate (B8463686) with 2-cyanobenzaldehyde (B126161) provides a clear precedent. In this reaction, catalyzed by a base like piperidine, the enolate of ethyl cyanoacetate attacks the carbonyl carbon of 2-cyanobenzaldehyde. Subsequent dehydration yields the corresponding α,β-unsaturated product, Ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate, with high efficiency. A plausible mechanism, initiated by base-catalyzed deprotonation, leads to the formation of the condensation product.

Table 1: Knoevenagel Condensation of Ethyl Cyanoacetate with 2-Cyanobenzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Ethyl Cyanoacetate | 2-Cyanobenzaldehyde | Piperidine | Ethyl 2-cyano-3-(2-cyanophenyl)-2-propenoate | 89% |

The enolate derived from this compound can also act as a nucleophile in a Michael addition (or conjugate addition). In this reaction, the enolate (the Michael donor) adds to an α,β-unsaturated compound (the Michael acceptor), such as an enone or an unsaturated nitrile, at the β-carbon. This reaction is a powerful and widely used method for forming 1,5-dicarbonyl compounds or their equivalents, driven by the formation of a stable carbon-carbon single bond.

Nucleophilic Attack and Alkylation at the Alpha-Carbon

The nucleophilic carbanion generated at the alpha-position is readily susceptible to attack by various electrophiles, most notably in alkylation reactions. Using a suitable base, such as sodium hydride or potassium tert-butoxide, the alpha-methylene group can be deprotonated to form the enolate. This enolate then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide) to introduce an alkyl group at the alpha-carbon. This process is a fundamental strategy for elaborating the carbon skeleton of the molecule. The general protocol involves deprotonation with a strong base in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the alkylating agent.

Reactivity of the Nitrile Group

The cyano moiety (-C≡N) is a highly versatile functional group characterized by its strong electron-withdrawing nature and the electrophilicity of the nitrile carbon. It can undergo a variety of transformations, including nucleophilic additions, reduction, and participation in the formation of heterocyclic systems.

Nucleophilic Attack and Substitution Reactions of the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various derivatives. For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. It can also react with organometallic reagents, such as Grignard reagents, in a Blaise reaction to form β-enamino esters or related compounds after workup. The cyano group can also serve as a precursor in nucleophilic substitution reactions under specific conditions, although this is less common than addition reactions.

Reduction Reactions Leading to Amine Derivatives

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is of significant importance as it introduces a basic amino group, opening pathways to a new range of derivatives. Several reagents are effective for this reduction.

Common Reducing Agents for Nitrile to Amine Conversion

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an acidic or aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions, including temperature and pressure, can be adjusted based on the chosen catalyst.

Diisopropylaminoborane: This reagent, often used with a catalytic amount of lithium borohydride, provides an alternative method for reducing both aliphatic and aromatic nitriles to primary amines in high yields.

The reduction of this compound would yield Ethyl 2-(2-(aminomethyl)phenyl)acetate, a valuable diamine intermediate for further synthetic applications.

Participation in Cyclization and Heterocycle Formation

The juxtaposition of the nitrile group and the ester-bearing side chain on the benzene (B151609) ring makes this compound an excellent substrate for synthesizing fused heterocyclic systems. The nitrile group can act as an electrophile or be transformed into a reactive intermediate that participates in intramolecular cyclization.

Research on related compounds demonstrates this potential. For example, intramolecular cyclization of nitrile anions with benzynes is a known route to form strained ring systems. More relevantly, the reaction of (E)-N-(2-cyanophenyl)benzimidoyl chloride with various amines leads to the formation of fused quinazoliniminium heterocyclic compounds, showcasing the nitrile's role as a key reactive site in building complex scaffolds. Similarly, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, suggests that if the ester group of this compound were converted to a nitrile, it could undergo cyclization to form an amino-indene derivative. These examples highlight the synthetic utility of the cyano group in constructing diverse heterocyclic frameworks.

Reactivity of the Ester Group

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental to modifying the ester and creating new derivatives.

Hydrolysis and Transesterification Processes

The ethyl ester of 2-(2-cyanophenyl)acetate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-cyanophenyl)acetic acid. This reaction is a standard transformation for esters and is crucial for synthesizing carboxylic acid derivatives.

Transesterification, the process of exchanging the ethyl group of the ester with a different alcohol, is also a feasible reaction. This process is often catalyzed by acids or bases and allows for the synthesis of a variety of esters from the parent ethyl ester. Enzymatic kinetic resolution using lipases has also been employed for the hydrolysis and transesterification of related ester compounds, offering a method for enantioselective synthesis. nih.gov

Amidation Reactions for Novel Acetamide Derivatives

The ester group of this compound can react with amines to form the corresponding N-substituted 2-(2-cyanophenyl)acetamide (B12990720) derivatives. This amidation is a key reaction for the synthesis of a wide range of amides, which are important structural motifs in many biologically active molecules. researchgate.net

The direct amidation of the ester can be achieved using various reagents and conditions. For instance, the use of a catalyst like trimethylaluminum (B3029685) (AlMe3) allows for the selective amidation of methyl-2-(2-cyanophenyl)acetates to produce novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives in good yields. researchgate.net Other methods for amidation include the use of coupling reagents that activate the corresponding carboxylic acid (obtained from hydrolysis) for reaction with amines. organic-chemistry.org

Aromatic Ring Functionalization and Transformations

The phenyl ring of this compound, influenced by the electron-withdrawing cyano group and the ester-containing side chain, can undergo various functionalization reactions.

Remote C-H Bond Functionalization Strategies

Recent advances in organic synthesis have enabled the functionalization of C-H bonds at positions remote from the existing functional groups. For derivatives of 2-phenylacetic acid, strategies have been developed for meta-selective C-H functionalization. acs.org These methods often employ directing groups to guide a transition metal catalyst to a specific C-H bond on the aromatic ring. While direct examples for this compound are not prevalent in the provided search results, the principles of remote C-H activation on substituted phenyl rings are well-established. nih.govacs.org These strategies could potentially be applied to achieve regioselective functionalization of the phenyl ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The cyano group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it directs incoming electrophiles to the meta position. The ester-containing side chain also influences the regioselectivity of these reactions.

Conversely, the electron-withdrawing nature of the cyano group activates the phenyl ring for nucleophilic aromatic substitution (SNAr). rsc.orgmasterorganicchemistry.com This is particularly true for positions ortho and para to the cyano group. rsc.org Therefore, nucleophiles can replace suitable leaving groups on the aromatic ring of derivatives of this compound. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituent. rsc.orgmasterorganicchemistry.com

Detailed Reaction Mechanism Elucidation

The mechanisms of the reactions involving this compound are generally well-understood within the framework of established organic chemistry principles.

Hydrolysis and Transesterification: The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to yield the carboxylate. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Transesterification follows a similar mechanistic pathway, with an alcohol acting as the nucleophile instead of water.

Amidation: The direct aminolysis of esters can proceed through a nucleophilic acyl substitution mechanism. acs.org The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and release the alcohol. In catalyzed reactions, such as those using AlMe3, the catalyst coordinates to the ester to increase its electrophilicity, thereby facilitating the nucleophilic attack by the amine. researchgate.net

Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. For nucleophilic aromatic substitution, the mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the departure of a leaving group. rsc.orgmasterorganicchemistry.com

Radical Transformations: In some cases, derivatives of this compound can be involved in radical reactions. For instance, radical cyclization reactions have been used to synthesize quinoline (B57606) derivatives from related N-(2-cyanophenyl)acrylamides. wiley.com These reactions often involve the generation of a radical species that undergoes intramolecular addition to a double or triple bond.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Key Building Block in Complex Molecule Synthesis

The strategic importance of ethyl 2-(2-cyanophenyl)acetate in organic synthesis lies in its ability to serve as a versatile precursor for a variety of intricate molecular frameworks. cardiff.ac.uk The presence of both a cyano group and an ester functional group allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of these structures is a primary focus of drug discovery. This compound has proven to be an invaluable starting material for the creation of numerous heterocyclic systems.

Indole (B1671886) and its derivatives are a prominent class of heterocyclic compounds with significant biological activity. This compound and its isocyano-analogs are instrumental in the synthesis of various indole structures. For instance, ethyl 2-(2-isocyanophenyl)acetates can undergo cyclization to form ethyl 1-sodioindole-3-carboxylates, which can then be arylated to produce 1-arylindole-3-carboxylates. clockss.org This method is noted for its simplicity and mild reaction conditions. clockss.org

Another approach involves the Thorpe-Ziegler cyclization of N-aryl glycinate (B8599266) esters, derived from anthranilonitriles and bromoacetate (B1195939) esters, to yield 3-amino-2-alkoxycarbonyl-1H-indoles. cardiff.ac.uk This highlights the versatility of the cyanophenyl precursor in generating functionalized indole rings. Furthermore, the core structure can be modified to create complex indole-containing molecules, such as indole-2-ketone derivatives, by reacting with other complex chemical entities. google.com

Table 1: Synthesis of Indole Derivatives from this compound and its Analogues

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| Ethyl 2-(2-isocyanophenyl)acetates | Cyclization-arylation | 1-Arylindole-3-carboxylates | clockss.org |

| N-Aryl glycinate esters | Thorpe-Ziegler cyclization | 3-Amino-2-alkoxycarbonyl-1H-indoles | cardiff.ac.uk |

Dihydropyrimidines (DHPMs) are another class of heterocyclic compounds with a wide range of pharmacological applications. mdpi.com While direct synthesis of dihydropyrimidines from this compound is not the primary route, related structures and modifications often involve precursors with similar functionalities. For example, the Biginelli reaction, a common method for synthesizing DHPMs, can utilize derivatives of cyanophenyl compounds. researchgate.netrsc.org

A notable synthesis involves the reaction of ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 2-bromo-4'-cyanoacetophenone, which, while not directly using this compound, demonstrates the integration of the cyanophenyl moiety into a dihydropyrimidine (B8664642) framework. mdpi.com This leads to the formation of ethyl 2-[(Z)-2-(4-cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. mdpi.com Furthermore, multi-component reactions promoted by catalysts like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) can be employed to synthesize tetrahydropyrimidines from aldehydes, ethyl cyanoacetate (B8463686), and urea/thiourea (B124793), showcasing the utility of cyanoacetate derivatives in building these heterocyclic rings. acs.org

Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications. wiley.com The synthesis of quinoline (B57606) derivatives can be achieved through various methods, some of which involve intermediates structurally related to this compound. For instance, N-(2-cyanophenyl) acrylamides can be used in radical addition/annulation reactions to form quinoline-diones. wiley.com These reactions highlight the utility of the 2-cyanophenyl group as a key structural element for cyclization to form the quinoline core. wiley.com

Different synthetic strategies, such as visible-light-induced photoredox/Povarov cyclization of cinnamyl 2-amino-acetates, also lead to quinoline-fused lactones, demonstrating the versatility of related starting materials in constructing these complex heterocycles. wiley.com

Table 2: Synthesis of Quinolines from 2-Cyanophenyl Precursors

| Precursor | Reaction Type | Product | Reference |

|---|---|---|---|

| N-(2-cyanophenyl)-N-methylmethacrylamide | Oxidative radical addition/annulation | Carbonyl-containing quinoline-dione | wiley.com |

The utility of this compound and its derivatives extends to the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. The reactive nature of the cyano and ester groups allows for participation in diverse cyclization reactions. For example, highly functionalized 4H-pyrans, an important class of oxygen-containing heterocycles, can be synthesized through multicomponent reactions involving malononitrile (B47326) (a related dicyano compound) and other reagents. nih.gov

Furthermore, the principles of using bifunctional building blocks can be applied to create a wide range of heterocyclic systems. For example, the synthesis of 2-arylbenzoxazoles can be achieved through intramolecular C-O cross-coupling, a strategy that can be conceptually extended from precursors with ortho-substituted functional groups similar to this compound. scholaris.ca

Quinoline and Related Heterocycles

Construction of Novel Organic Scaffolds and Molecular Architectures

Beyond the synthesis of specific heterocyclic classes, this compound serves as a foundational element for the construction of novel and complex organic scaffolds. cardiff.ac.uk The ability to introduce various functional groups and build upon the cyanophenylacetate core allows for the development of unique three-dimensional molecular architectures. These scaffolds are of significant interest in drug discovery and materials science. whiterose.ac.uk

The concept of "branching pathways" in diversity-oriented synthesis (DOS) often utilizes substrates with multiple reactive sites, akin to the functionalities present in this compound, to generate a library of diverse molecular skeletons from a single starting point. whiterose.ac.uk The reactivity of the cyano group, for instance, allows for its transformation into other functional groups, leading to a cascade of possible molecular elaborations. This versatility makes it an important component in the toolbox of synthetic chemists aiming to create novel molecular entities with potential biological or material applications.

Applications in Medicinal Chemistry and Drug Discovery Programs

This compound is a versatile chemical compound that serves as a crucial building block in the design and synthesis of molecules with therapeutic potential. Its unique structure, featuring a reactive cyano group and an ester functional group on a phenylacetate (B1230308) framework, allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry and drug discovery.

Precursors for the Design and Synthesis of Bioactive Compounds

This compound is primarily utilized as a pharmaceutical intermediate and a foundational building block in organic synthesis. lookchem.com Its chemical structure is a key component in the development of new drugs, contributing to the therapeutic potential of the final pharmaceutical products. lookchem.com The compound serves as a versatile starting material for constructing more complex, biologically active molecules.

The reactivity of the cyano and ester groups allows for its incorporation into a variety of heterocyclic systems, which are prevalent in many natural and synthetic bioactive compounds. researchgate.net For instance, the general class of ethyl cyanoacetate derivatives is instrumental in synthesizing a range of heterocyclic compounds, including pyranopyrazoles and pyrimidine (B1678525) carbonitriles, which have demonstrated significant anti-inflammatory and antioxidant activities. researcher.life Research has shown that the 2-cyanophenyl moiety is a valuable structural element for creating fused heterocyclic compounds like quinazolinimines, which possess extensive therapeutic potential. researchgate.net The strategic use of this precursor enables the development of novel molecular scaffolds for screening in agrochemical and pharmaceutical research programs. researchgate.net

Table 1: Examples of Bioactive Scaffolds Synthesized from Cyanophenyl Precursors

| Precursor Type | Resulting Bioactive Scaffold | Potential Biological Activity | Reference |

|---|---|---|---|

| Ethyl Cyanoacetate Derivatives | Pyrimidine Carbonitriles | Antioxidant, Anti-inflammatory | researcher.life |

| 2-Aminobenzonitrile | Quinazolinimines | Broad Therapeutic Potential | researchgate.net |

| Ethyl Cyanoacetate Derivatives | Benzoquinolines | Template for Drug Synthesis | researcher.life |

Modulators of Biological Targets and Pathways

Derivatives of the cyanophenylacetate scaffold have been successfully developed as modulators of specific biological targets and cellular pathways implicated in disease. The core structure can be elaborated to interact with enzymes, receptors, and other proteins, leading to a therapeutic effect.

A notable example involves the development of modulators for the Bcl-2-associated athanogene 3 (BAG3) protein, a target in cancer therapy due to its role in tumor cell survival. mdpi.com A derivative, (Z)-ethyl 2-(5-((5-(4-cyanophenyl)pyridin-2-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetate, was synthesized and showed binding affinity for the BAG3 protein domain. This demonstrates how the cyanophenylacetate moiety can be incorporated into a larger molecule designed to interfere with specific protein-protein interactions. mdpi.com Furthermore, this class of compounds exhibited significant antiproliferative effects on human melanoma and cervical adenocarcinoma cell lines, with IC50 values in the micromolar range, indicating their ability to modulate pathways controlling cancer cell growth. mdpi.com

In other studies, novel cyanomethyl vinyl ether derivatives, which can be synthesized from related precursors, have shown selective cytotoxic activity against various cancer cell lines, including ovarian (SKOV3), breast (BT20), and lung (A549) cancer. nih.gov This cytotoxicity highlights the potential of these compounds to modulate critical pathways involved in cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound into a potent and selective drug candidate. The cyanophenylacetate scaffold has been integral to numerous SAR studies aimed at enhancing therapeutic efficacy.

In the development of inhibitors for SLACK potassium channels, SAR studies revealed that the position of the cyano group on the phenyl ring was critical for activity. mdpi.com Analogs with a cyano substituent at the 2- or 4-position of the aryl ring demonstrated improved inhibitory activity compared to the parent compound. mdpi.com This finding underscores the importance of the cyano group's placement for optimal interaction with the biological target.

Similarly, in the search for novel enterovirus inhibitors, a series of pyrazolopyridine derivatives were synthesized and evaluated. ucla.edu The SAR analysis showed that compounds incorporating an N-(4-cyanophenyl)carboxamide moiety were among the active compounds, highlighting the favorable contribution of this structural feature to antiviral activity. ucla.edu Further SAR exploration in a series of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists led to the identification of a potent antagonist that featured a 5-(4-cyanophenyl) substituted naphthofuran skeleton. jst.go.jp These studies exemplify how systematic modification of the cyanophenylacetate core and related structures provides critical insights for rational drug design. ucla.edujst.go.jp

Table 2: SAR Insights from Cyanophenyl-Containing Compounds

| Compound Class | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK K+ Channels | Cyano substitution at the 2- and 4-positions of the phenyl ring improved potency. | mdpi.com |

| Pyrazolopyridines | Enterovirus Replication | N-(4-cyanophenyl)carboxamide group was present in active compounds. | ucla.edu |

| Naphtho[1,2-b]furan-2-carboxamides | MCH Receptor 1 | A 5-(4-cyanophenyl) substitution contributed to high antagonist potency. | jst.go.jp |

Utility as Protein Degrader Building Blocks

In recent years, the field of targeted protein degradation has emerged as a powerful therapeutic modality. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize heterobifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules relies on a supply of versatile chemical building blocks.

Ethyl 2-(4-cyanophenyl)acetate, a close structural isomer of the titular compound, is explicitly classified as a protein degrader building block. calpaclab.comfluorochem.co.uk This indicates that the cyanophenylacetate scaffold is a valuable starting material for creating ligands that can be incorporated into PROTACs. The cyano and ester functionalities provide convenient handles for chemical linkage to other components of the degrader molecule, such as the E3 ligase ligand and the linker. The development of novel, stable, and effective E3 ligase ligands is a critical area of research, and building blocks like cyanophenylacetates contribute to the chemical diversity available to medicinal chemists. nih.gov Patent literature also describes the use of cyanophenyl-containing structures in the design of chemical inducers of degradation, further cementing the utility of this scaffold in the field of targeted protein degradation. google.com

Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern organic chemistry employs a combination of spectroscopic methods to unambiguously determine molecular structures. For a molecule like this compound, with its distinct aromatic and aliphatic regions, as well as multiple functional groups, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR spectroscopy provides data on the number of different types of protons, the electronic environment of each, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), and the protons of the ethyl ester group (OCH₂CH₃).

The aromatic region would typically display complex multiplets between 7.0 and 8.0 ppm, corresponding to the four protons on the disubstituted benzene (B151609) ring. The benzylic methylene protons adjacent to the aromatic ring would appear as a singlet, while the ethyl group would present as a quartet for the OCH₂ protons and a triplet for the terminal CH₃ protons, a result of spin-spin coupling. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Benzylic (Ar-CH₂) | ~3.8 | Singlet |

| Ethyl (O-CH₂) | ~4.2 | Quartet (q) |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Key signals for this compound would include the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, the benzylic carbon, and the carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. grafiati.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Nitrile (C≡N) | ~117 |

| Aromatic (Ar-C) | 125 - 140 |

| Benzylic (Ar-CH₂) | ~40 |

| Ethyl (O-CH₂) | ~62 |

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. huji.ac.il In this compound, a key cross-peak would be observed between the quartet of the ethyl OCH₂ group and the triplet of the ethyl CH₃ group, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgpressbooks.pub It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For example, the singlet of the benzylic protons would correlate to the benzylic carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH_ and ³J_CH_). libretexts.orgdoi.org It is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. researchgate.net For this compound, HMBC could show correlations from the benzylic CH₂ protons to the nitrile carbon, the carbonyl carbon, and several aromatic carbons, thus piecing the entire molecular structure together.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the key absorptions are due to the nitrile and ester groups.

The nitrile (C≡N) group exhibits a sharp, medium-intensity absorption band. The carbonyl (C=O) of the ester group shows a strong, sharp absorption. Additionally, C-O stretching from the ester and C-H stretching from the aromatic and aliphatic parts of the molecule will be present.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | ~2230 | Medium, Sharp |

| Ester Carbonyl | C=O stretch | ~1735 | Strong, Sharp |

| Ester C-O | C-O stretch | 1150 - 1300 | Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the exact molecular weight and can help confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental composition. grafiati.com

For this compound (C₁₁H₁₁NO₂), the molecular weight is 189.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 189. Subsequent fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl acetate moiety.

Electron Ionization Mass Spectrometry (EI-MS)

Chromatographic Techniques for Compound Purity and Isolation

Chromatography is fundamental to the purification of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Column chromatography using silica (B1680970) gel as the stationary phase is a standard and widely used method for purifying organic compounds. orgsyn.org The separation is based on the differential adsorption of the compounds in the mixture to the polar silica gel. A solvent system of appropriate polarity is chosen as the mobile phase to elute the compounds from the column. This technique is routinely employed to isolate and purify the desired products from reaction mixtures containing starting materials, byproducts, and the target derivative of this compound. mdpi.comacs.orgfigshare.com The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is critical for achieving good separation. wiley-vch.de

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. umass.eduumich.edu A small amount of the reaction mixture is spotted on a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of products can be observed. ukessays.commit.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. libretexts.org Visualization of the spots is often achieved using UV light or by staining with a chemical reagent. umass.edu

Table of Compounds

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethyl 2-(2-cyanophenyl)acetate |

| 2-Bromobenzonitrile |

| Ethyl acetoacetate |

| α-Bromoindanone |

| Sodium azide (B81097) |

Computational and Theoretical Investigations of Ethyl 2 2 Cyanophenyl Acetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of Ethyl 2-(2-cyanophenyl)acetate. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to study the ground state properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), are utilized to optimize molecular geometries and predict various electronic properties. researchgate.netresearchgate.net

These studies can determine key parameters including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. researchgate.net Furthermore, DFT is used to calculate frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Vibrational frequencies calculated using DFT can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computed structure. researchgate.net Additionally, other quantum chemical parameters such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) can be derived from DFT studies, offering a comprehensive understanding of the molecule's reactivity and interaction sites. researchgate.net For instance, the MEP map can visualize the electron density distribution, highlighting electrophilic and nucleophilic regions of this compound. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂ | chemscene.com |

| Molecular Weight | 189.21 | chemscene.com |

| TPSA (Topological Polar Surface Area) | 50.09 | chemscene.com |

| LogP | 1.66388 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Semi-Empirical Methods for Rapid Computational Screening

While DFT provides high accuracy, it can be computationally expensive for large-scale screening. Semi-empirical methods, such as AM1 or PM6, offer a faster alternative for computational screening of molecular properties and reactivity. mdpi.complos.org These methods use a simplified form of the Schrödinger equation and empirical parameters to reduce computational cost.

Semi-empirical methods are particularly useful for initial conformational analysis and for studying large systems or a large number of molecules. plos.orgnii.ac.jp For this compound, these methods can be employed to quickly predict its stable conformations and to estimate electronic properties, which can then be refined using more accurate DFT calculations for the most promising structures. mdpi.com The molecular formulas and structures of related metal complexes have been confirmed using the semi-empirical PM6 method. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for studying the dynamic behavior of this compound and its interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand, such as a derivative of this compound, to a protein target. frontiersin.orgmalariaworld.org

For instance, derivatives of ethyl cyanoacetate (B8463686) have been studied for their interaction with various biological targets like HCV NS5B polymerase and acetylcholinesterase. malariaworld.orgresearcher.life Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. researcher.lifeacs.org These insights are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound and its complexes with target proteins.

MD simulations can assess the stability of the ligand-protein complex predicted by molecular docking. researcher.lifeacs.org The root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation to evaluate the stability of the binding pose. acs.org These simulations can also reveal the flexibility of different regions of the protein and the ligand, providing a more dynamic picture of the binding event. nih.gov For example, MD simulations have been used to study the flexibility of the P-loop in kinases and its impact on inhibitor binding. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Chemistry

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating the associated energy barriers. sioc-journal.cn In a study on the synthesis of aryl 2-cyano-phenylacetate compounds, the reaction mechanism was verified through computational chemistry. sioc-journal.cn

DFT calculations are commonly used to map the potential energy surface of a reaction. wiley.com By locating the transition state structures and calculating their energies, the activation energy for each step of the reaction can be determined. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. For example, computational studies have been instrumental in understanding carboxylate-assisted C-H activation reactions at transition metal centers. scispace.com

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of the spectroscopic data of molecules like this compound. Through methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), it is possible to calculate and visualize spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic characteristics. acs.org

Infrared (IR) Spectroscopy: Theoretical calculations of the infrared spectrum are crucial for assigning the vibrational modes of this compound. By optimizing the molecular geometry using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies can be computed. nih.gov These calculated frequencies often show a systematic deviation from experimental values, necessitating the use of a scaling factor for better correlation. The Potential Energy Distribution (PED) analysis is then employed to provide a detailed assignment of each vibrational mode to the corresponding functional groups within the molecule.

For this compound, key predicted vibrational bands would include the C≡N stretching of the nitrile group, the C=O stretching of the ester, the C-O stretching of the ester linkage, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl group. For instance, the nitrile group typically exhibits a strong, sharp absorption band, and its calculated position can be sensitive to the electronic environment. Similarly, the carbonyl stretching frequency is influenced by conjugation and inductive effects from the adjacent phenyl ring.

Interactive Table: Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted Intensity | Assignment (PED) |

| ν(C≡N) | ~2230 | Strong | C≡N stretch |

| ν(C=O) | ~1735 | Strong | C=O ester stretch |

| νas(CH₂) | ~2980 | Medium | Asymmetric CH₂ stretch (ethyl) |

| νs(CH₂) | ~2940 | Medium | Symmetric CH₂ stretch (ethyl) |

| ν(C-O) | ~1250 | Strong | Ester C-O stretch |

| Aromatic C-H | ~3060 | Weak | Aromatic C-H stretch |

| Aromatic C=C | ~1600, ~1480 | Medium-Weak | Aromatic ring C=C stretching |

Note: The values presented are illustrative and based on typical ranges for these functional groups. Actual computational results would provide more precise values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic magnetic shielding tensors. nih.gov These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Theoretical NMR predictions for this compound would help in the unambiguous assignment of protons and carbons, especially for the aromatic region where complex splitting patterns can occur. The calculations would predict the chemical shifts for the distinct aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) and ethyl groups, and the methyl protons of the ethyl group. For the ¹³C NMR spectrum, predictions would cover the nitrile carbon, the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl acetate moiety. Discrepancies between calculated and experimental shifts can sometimes be resolved by considering solvent effects in the calculations.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic Protons | 7.3 - 7.8 | Multiplet |

| -OCH₂- (Ethyl) | ~4.2 | Quartet |

| -CH₂- (Acetate) | ~3.8 | Singlet |

| -CH₃ (Ethyl) | ~1.3 | Triplet |

| ¹³C NMR | ||

| C=O (Ester) | ~170 | |

| Aromatic Carbons | 125 - 140 | |

| C≡N | ~117 | |

| -OCH₂- (Ethyl) | ~62 | |

| -CH₂- (Acetate) | ~40 | |

| -CH₃ (Ethyl) | ~14 |

Note: These are representative chemical shift values. The actual computed values would be more specific.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. acs.org By calculating the energies of the lowest singlet-singlet electronic transitions, it is possible to predict the maximum absorption wavelengths (λmax). These calculations also provide information about the nature of the electronic transitions, such as n→π* or π→π, by analyzing the molecular orbitals involved (e.g., HOMO and LUMO). For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π transitions within the cyanophenyl ring system.

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. Computational methods are invaluable for exploring this landscape to identify the most stable conformers and the energy barriers between them.

The key rotatable bonds in this compound are the C-C bond connecting the phenyl ring to the acetate group and the C-O bonds within the ethyl ester group. A potential energy surface scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process helps in identifying the low-energy conformers.

While this compound itself is not chiral and therefore does not have enantiomers, the principles of stereochemistry are relevant when considering its interactions with chiral environments, such as enzymes. nih.gov Computational docking studies, for example, could explore the preferential binding of specific conformations of the molecule within a chiral receptor pocket.

Interactive Table: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability Ranking |

| A | ~90° | 0.00 | Most Stable |

| B | ~0° | +3.5 | Less Stable |

| C | ~180° | +4.2 | Least Stable |

Note: The dihedral angles and energies are illustrative examples derived from general principles of conformational analysis to demonstrate how computational results would be presented.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes with Enhanced Atom Economy

The principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, is a cornerstone of modern green chemistry. primescholars.comacs.org Future research will undoubtedly pursue novel synthetic strategies for Ethyl 2-(2-cyanophenyl)acetate that adhere to this principle, moving beyond traditional methods that may generate significant waste.

One promising avenue is the development of catalytic, one-pot reactions that construct the molecule with high efficiency. ajol.info Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a powerful approach to achieving 100% atom economy. rsc.org For instance, developing a catalytic cycle that directly couples a precursor of the cyanophenyl ring with a two-carbon acetate (B1210297) unit would be a significant step forward.

Furthermore, transition-metal-free synthesis is an emerging area of interest. A recently reported method for synthesizing cyanophenylacetate derivatives involves a radical cleavage reaction of α-bromoindanone using sodium azide (B81097), which proceeds under mild, metal-free conditions. sioc-journal.cn Adapting and optimizing such radical-based strategies for the specific synthesis of this compound could provide a more sustainable and cost-effective production route.

Table 1: Comparison of Synthetic Principles for Enhanced Atom Economy

| Synthetic Principle | Description | Potential Application to this compound |

|---|---|---|

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. acs.org | Designing addition reactions that avoid the use of stoichiometric reagents and the formation of byproducts. |

| Tandem Reactions | Multiple transformations occur in a single pot, reducing purification steps and solvent use. rsc.org | A one-pot synthesis from simpler aromatic precursors through a cascade of C-C bond formations. |

| Metal-Free Catalysis | Avoids the use of often toxic and expensive heavy metal catalysts. sioc-journal.cn | Exploration of organocatalysis or radical-initiated pathways for the core synthesis. |

| Use of Renewable Feedstocks | Utilizes starting materials derived from renewable biological sources instead of petrochemicals. acs.org | Investigating bio-based precursors for the phenyl and acetate moieties. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by its three key functional components: the aromatic ring, the nitrile (cyano group), and the ethyl ester. While the individual reactivity of these groups is well-understood, their interplay in this specific ortho arrangement presents opportunities for discovering novel transformations.

Future research could focus on:

Radical-Mediated Reactions: The cyano group can influence radical reactions on the aromatic ring or at the benzylic position. The generation of nitrogen-centered radicals from nitrile precursors is a known transformation that can be harnessed for constructing N-heterocycles. acs.org Exploring the fragmentation of iminyl radicals derived from this compound could lead to new cascade reactions. acs.org

Intramolecular Cyclizations: The ortho positioning of the cyano and acetate side-chain is ideal for intramolecular cyclization reactions. By manipulating reaction conditions, it may be possible to selectively form various fused heterocyclic systems, which are valuable scaffolds in medicinal chemistry.

Transition-Metal-Catalyzed C-H Activation: The aromatic C-H bonds of the phenyl ring are potential sites for functionalization. Using the ester or nitrile group as an internal directing group could enable regioselective C-H activation, allowing for the introduction of new substituents and the construction of more complex molecular architectures. nih.gov This approach has been successfully applied to the late-stage functionalization of complex molecules, including peptides. nih.gov

Diversification of Synthetic Applications in Complex Chemical Systems

This compound is a valuable synthon for building more elaborate molecules. Its bifunctional nature makes it an ideal starting material for the synthesis of polycyclic and heterocyclic compounds.

Emerging applications could include:

Synthesis of Fused Heterocycles: The compound serves as a precursor for isoindoline (B1297411) and indole (B1671886) derivatives. clockss.org For example, reactions involving the nitrile and the active methylene (B1212753) group can lead to the formation of pyrimidine (B1678525) and quinazoline (B50416) rings. ajol.info

Peptide Chemistry: Modified cyanoacetate (B8463686) derivatives have been developed as coupling reagents in peptide synthesis, where they help to suppress racemization. acs.org Exploring the potential of this compound or its derivatives in this context could lead to more efficient methods for producing complex peptides. acs.org

Pharmaceutical Scaffolds: The cyanophenyl moiety is present in various bioactive molecules. Using this compound as a building block could streamline the synthesis of drug candidates for various therapeutic areas. For instance, related structures are precursors to antipsychotic drugs and agents for treating gout. louisville.edu

Advanced Computational Studies for Deeper Mechanistic Understanding and Rational Design

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. mdpi.comnih.gov Applying advanced computational methods to this compound can accelerate research and development.

Future computational studies could focus on:

Mechanism Elucidation: Density Functional Theory (DFT) can be used to model reaction pathways and transition states. This would be particularly valuable for understanding the mechanisms of novel transformations, such as the metal-free radical cleavage reactions used to synthesize cyanophenylacetates. sioc-journal.cn

Predicting Reactivity: Calculating electronic properties like electrophilicity indices and Fukui functions can predict the most reactive sites within the molecule under different conditions. This allows for the rational design of experiments and avoids trial-and-error approaches.

Catalyst Design: For transition-metal-catalyzed reactions, computational modeling can help in designing ligands that improve catalytic activity, selectivity, and stability, leading to more efficient and sustainable synthetic processes.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Basis Set/Model | Target Application for this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Calculation of electronic properties (electrophilicity, chemical potential) to predict reactive sites. | |

| Semi-empirical Method | PM6 | Optimization of molecular structures of metal complexes derived from the compound. | mdpi.com |

| Molecular Mechanics | MM+ | Geometry optimization for analyzing conformational preferences and steric effects. | nih.gov |

Integration into Multidisciplinary Research Initiatives (e.g., advanced materials science, novel biological probes)

The unique electronic and structural properties of this compound make it a candidate for applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

Advanced Materials Science: The cyanophenyl group is a known component in materials with interesting photophysical properties, such as Aggregation-Induced Emission (AIE). rsc.orgchemscene.com Incorporating this compound into polymers or metal-organic frameworks (MOFs) could lead to new functional materials for use in sensors, organic light-emitting diodes (OLEDs), or as catalysts. louisville.eduacs.org

Novel Biological Probes: Fluorescent molecules are essential tools for imaging biological processes. tsri.or.th The cyanophenyl group can act as a fluorophore. By chemically modifying the ester group to attach a targeting moiety, this compound could be developed into a scaffold for fluorescent probes designed to selectively bind to specific biomolecules or function in particular cellular environments.

Continuous Pursuit of Sustainable and Eco-Friendly Chemical Methodologies

The drive towards green chemistry will continue to shape future research involving this compound. This involves not only developing atom-economical syntheses but also minimizing environmental impact throughout the entire chemical lifecycle.

Key strategies include:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like ionic liquids or water is a major goal. rsc.org The use of recyclable, non-toxic catalysts, such as TiO2 nanoparticles, in reactions involving cyanoacetate precursors has already been demonstrated. plos.org

Energy-Efficient Reaction Conditions: Exploring alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. kau.edu.sa

Mechanochemistry: Performing reactions by mechanical grinding in the absence of bulk solvents (mechanochemistry) is a rapidly growing field of sustainable synthesis that could be applied to the modification of this compound. acs.org This approach offers a powerful way to reduce solvent waste and, in some cases, access unique reactivity.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-cyanophenyl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, as demonstrated in analogous tert-butyl derivatives . Key steps include:

- Esterification : Reacting 2-cyanophenylacetic acid with ethanol under acid catalysis.

- Cross-Coupling : Using Pd catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) to couple aryl halides with ester enolates.

- Solvent and Temperature : Polar aprotic solvents (e.g., THF or DMF) at 80–100°C enhance reactivity.

Yield optimization requires careful control of catalyst loading (1–5 mol%) and stoichiometric zinc reagents to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : H and C NMR identify the ester carbonyl (~170 ppm), cyano group adjacency (deshielded aromatic protons at δ 7.4–7.6), and ethyl group signals (triplet at δ 1.2–1.4 for CH₃, quartet at δ 4.1–4.3 for CH₂) .